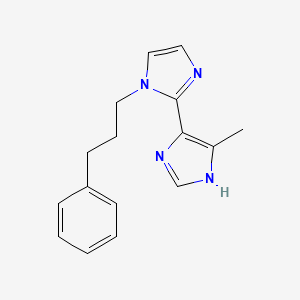
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this protein target, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these cellular processes and potentially lead to the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been extensively studied. It has been found to have potent inhibitory activity against the protein target, which can lead to the disruption of cellular processes. This disruption can lead to various biochemical and physiological effects, including cell death, inhibition of cell growth, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of a specific protein target, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in lab experiments.
Direcciones Futuras
There are many future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide. One direction is to study its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves several steps. The first step is the reaction of 4-methylbenzoyl chloride with pyridine-2-methanol to form 4-methylbenzoylpyridin-2-ylmethanol. The second step is the reaction of 4-methylbenzoylpyridin-2-ylmethanol with piperidine and sulfuric acid to form 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol. The final step is the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol with thionyl chloride to form 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied in the field of medicinal chemistry. It has been found to be a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(19(23)21-14-17-7-3-4-10-20-17)13-18(15)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFZIGJYDSRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)